![molecular formula C16H19N3O B5800960 4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5800960.png)
4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is commonly referred to as DM-PEN or PEN and is a derivative of nicotinamide. DM-PEN has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In
科学研究应用
DM-PEN has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory effects, which make it a promising candidate for the treatment of various inflammatory diseases. DM-PEN has also been found to have anti-tumor effects, making it a potential candidate for the treatment of cancer. Additionally, DM-PEN has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
作用机制
The mechanism of action of DM-PEN is not yet fully understood. However, it is believed that DM-PEN exerts its biological effects through the modulation of various signaling pathways. DM-PEN has been found to inhibit the activity of various enzymes and proteins involved in inflammation and tumor growth. Additionally, DM-PEN has been found to modulate the activity of various neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DM-PEN has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of various inflammatory cytokines, such as TNF-α and IL-6. Additionally, DM-PEN has been found to inhibit the activity of various enzymes involved in inflammation, such as COX-2 and iNOS. DM-PEN has also been found to induce apoptosis in tumor cells and inhibit tumor growth. Furthermore, DM-PEN has been found to protect neurons from oxidative stress and reduce inflammation in the brain.
实验室实验的优点和局限性
DM-PEN has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields with high purity. DM-PEN has also been found to have low toxicity, making it a safe compound to use in lab experiments. However, DM-PEN has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not yet fully understood. Additionally, DM-PEN has limited solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of DM-PEN. One potential direction is to further explore its anti-inflammatory effects and its potential applications in the treatment of inflammatory diseases. Another potential direction is to investigate its anti-tumor effects and its potential applications in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of DM-PEN and its potential applications in the treatment of neurodegenerative diseases. Finally, future studies should investigate the potential side effects of DM-PEN and its safety profile in humans.
合成方法
DM-PEN can be synthesized through a multistep process involving the reaction of nicotinamide with 2-phenylethylamine and methyl iodide. The resulting product is then subjected to further chemical reactions to produce DM-PEN. The synthesis method has been optimized to produce high yields of DM-PEN with high purity.
属性
IUPAC Name |
4,6-dimethyl-2-(2-phenylethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-10-12(2)19-16(14(11)15(17)20)18-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAUSGYMJMKDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-[(2-phenylethyl)amino]nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

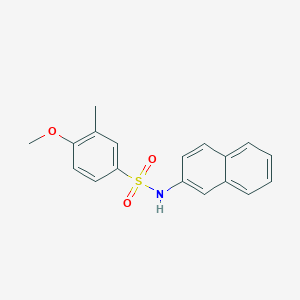
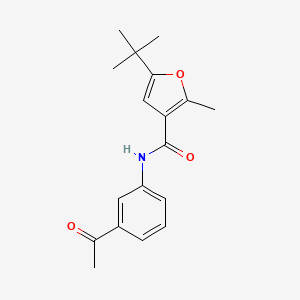
![N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800907.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5800912.png)
![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)
![N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5800921.png)
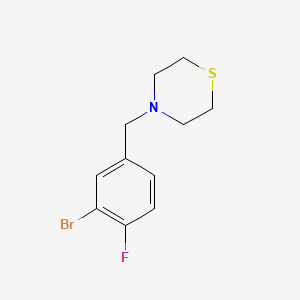
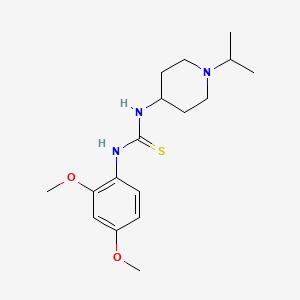
![methyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B5800937.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5800939.png)
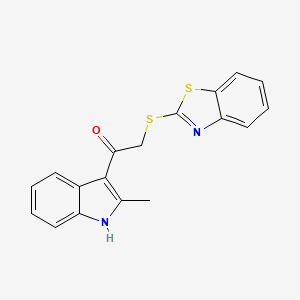
![N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5800958.png)
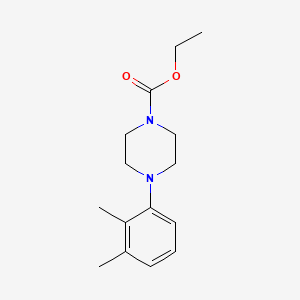
![{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5800976.png)